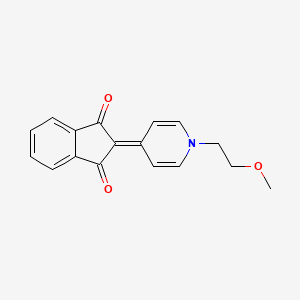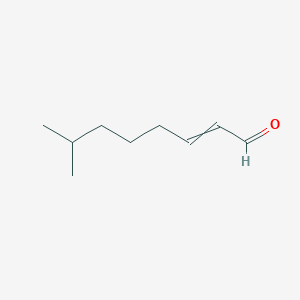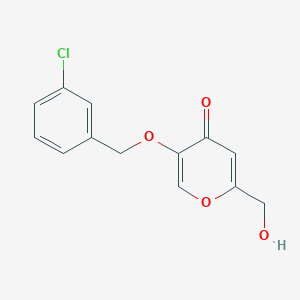
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is an organic compound that features a pyranone ring substituted with a chlorobenzyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one typically involves the reaction of 3-chlorobenzyl alcohol with a suitable pyranone precursor under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-((3-Chlorobenzyl)oxy)-2-carboxy-4H-pyran-4-one.
Reduction: Formation of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-dihydropyran-4-one.
Substitution: Formation of 5-((3-Substituted benzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one derivatives.
Applications De Recherche Scientifique
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The chlorobenzyl group may facilitate binding to certain enzymes or receptors, while the pyranone ring can participate in various biochemical reactions. These interactions can lead to modulation of biological processes, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Chlorobenzyloxy)phenylboronic acid
- 3-((3-Chlorobenzyl)oxy)-5-methylphenol
- (3-((3-Chlorobenzyl)oxy)-5-methylphenyl)methanol
Uniqueness
5-((3-Chlorobenzyl)oxy)-2-(hydroxymethyl)-4H-pyran-4-one is unique due to its specific substitution pattern and the presence of both a chlorobenzyl group and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11ClO4 |
|---|---|
Poids moléculaire |
266.67 g/mol |
Nom IUPAC |
5-[(3-chlorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C13H11ClO4/c14-10-3-1-2-9(4-10)7-18-13-8-17-11(6-15)5-12(13)16/h1-5,8,15H,6-7H2 |
Clé InChI |
IZSIEUVAKYSCEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=COC(=CC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


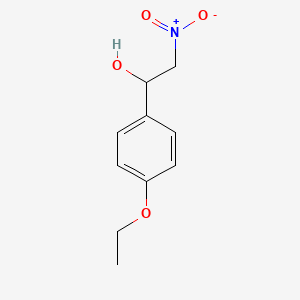

![2-[2-(Carboxymethylsulfonyl)ethylsulfonyl]acetic acid](/img/structure/B13942251.png)
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)

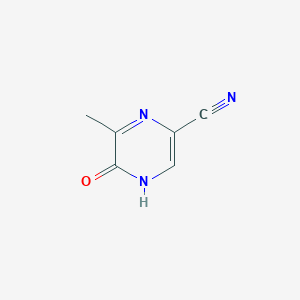
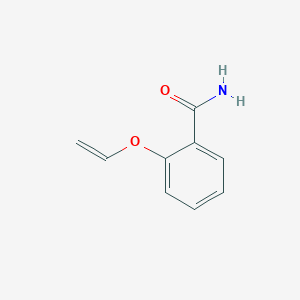
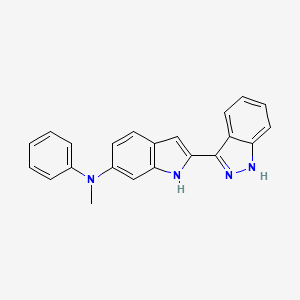
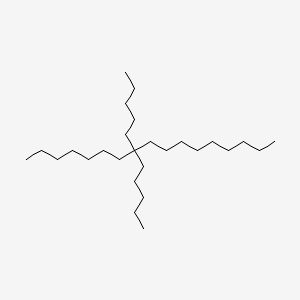

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
